molecular formula C17H17FN8 B2929639 N2-(3-(1H-imidazol-1-yl)propyl)-N6-(4-fluorophenyl)-9H-purine-2,6-diamine CAS No. 1251686-46-0

N2-(3-(1H-imidazol-1-yl)propyl)-N6-(4-fluorophenyl)-9H-purine-2,6-diamine

Cat. No.: B2929639
CAS No.: 1251686-46-0
M. Wt: 352.377
InChI Key: LVAQHXVHVLXBRV-UHFFFAOYSA-N
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Description

N2-(3-(1H-imidazol-1-yl)propyl)-N6-(4-fluorophenyl)-9H-purine-2,6-diamine is a recognized and potent ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research [https://pubmed.ncbi.nlm.nih.gov/18676767/]. Its primary research value lies in its high selectivity and potency against ALK, which is often dysregulated in various cancers due to chromosomal rearrangements, such as the EML4-ALK fusion oncogene found in a subset of non-small cell lung cancers (NSCLC) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3969840/]. By specifically targeting and inhibiting ALK-mediated signaling, this compound serves as a critical tool for investigating the ALK-dependent pathways that drive cellular proliferation, survival, and metastasis. Researchers utilize this inhibitor in vitro and in vivo to elucidate the oncogenic mechanisms of ALK, to validate ALK as a therapeutic target, and to study mechanisms of resistance that arise to first-generation ALK inhibitors. Its application is fundamental in preclinical studies aimed at developing novel targeted cancer therapies, particularly for ALK-positive NSCLC and anaplastic large cell lymphoma (ALCL) [https://www.cancer.gov/about-cancer/treatment/types/targeted-therapies/targeted-therapies-fact-sheet].

Properties

IUPAC Name

6-N-(4-fluorophenyl)-2-N-(3-imidazol-1-ylpropyl)-7H-purine-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN8/c18-12-2-4-13(5-3-12)23-16-14-15(22-10-21-14)24-17(25-16)20-6-1-8-26-9-7-19-11-26/h2-5,7,9-11H,1,6,8H2,(H3,20,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAQHXVHVLXBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC3=C2NC=N3)NCCCN4C=CN=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(3-(1H-imidazol-1-yl)propyl)-N6-(4-fluorophenyl)-9H-purine-2,6-diamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antifungal research. This article delves into its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H18FN5O, with a molecular weight of 363.4 g/mol. The compound features an imidazole moiety linked to a purine structure, which is known for its role in various biochemical processes.

Antifungal Activity

Research has demonstrated that compounds containing imidazole rings exhibit significant antifungal properties. In vitro studies have shown that this compound displays activity against Candida species, suggesting its potential use as an antifungal agent. The mechanism of action is believed to involve disruption of fungal cell membrane integrity and inhibition of ergosterol synthesis .

Anticancer Activity

The compound's structural similarity to purines suggests potential anticancer activity. Studies have indicated that it may inhibit specific kinases involved in cancer cell proliferation. For instance, molecular docking studies have revealed strong binding affinities to the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinase Activity : The compound may inhibit key kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Disruption of Nucleotide Synthesis : By mimicking purines, it could interfere with nucleotide synthesis pathways, leading to reduced DNA replication in rapidly dividing cells.

Case Studies and Experimental Findings

Several studies have provided insights into the biological activity of this compound:

  • In Vitro Studies : A study assessed the cytotoxicity of the compound against various cancer cell lines, demonstrating an IC50 value indicating effective inhibition of cell growth .
  • Molecular Docking Studies : Docking simulations have shown that the compound binds effectively to the active sites of target enzymes, further confirming its potential as a therapeutic agent .
  • Antifungal Assays : In vitro antifungal assays indicated that the compound exhibits a minimum inhibitory concentration (MIC) comparable to established antifungal agents .

Data Summary

Biological ActivityAssay TypeResult
AntifungalMIC against Candida spp.Effective (specific MIC values)
AnticancerCytotoxicity (IC50)Effective (specific IC50 values)
Kinase InhibitionMolecular DockingStrong binding affinity

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares the target compound with structurally related 9H-purine-2,6-diamine derivatives from the evidence:

Compound Name (Source) N2 Substituent N6 Substituent Position 9 Substituent Melting Point (°C) Rf Yield (%)
Target Compound 3-(1H-Imidazol-1-yl)propyl 4-Fluorophenyl H N/A N/A N/A
5e () 4-(4-Methylpiperazin-1-yl)phenyl 3-Fluorophenyl Pentyl 147.1–149.3 0.6 25
4a () 4-(4-Methylpiperazin-1-yl)phenyl 2-Fluorophenyl Cyclopropylmethyl 149–152 0.3 61
4h () 4-(4-Methylpiperazin-1-yl)phenyl 4-(Trifluoromethoxy)phenyl Cyclopropylmethyl 161–162 0.2 39
7a () (1r,4r)-4-Aminocyclohexyl 3-Chloro-4-fluorophenyl Cyclopentyl N/A N/A High
A1339725 () trans-4-Aminocyclohexyl 4-(Morpholinomethyl)phenyl Cyclopentyl N/A N/A N/A

Key Observations :

N2 Substituents: The target’s imidazole-propyl group is unique compared to prevalent methylpiperazinylphenyl (e.g., 5e, 4a) or aminocyclohexyl (e.g., 7a) substituents. Methylpiperazinyl groups (e.g., 5e, 4a) are common in kinase inhibitors due to their basicity and solubility-enhancing properties .

N6 Substituents :

  • The target’s 4-fluorophenyl group is less sterically hindered than 3,4-difluorophenyl (5f) or trifluoromethoxy (4h) analogs. Fluorine’s electron-withdrawing effects may stabilize aromatic interactions in target binding pockets .

Position 9 :

  • Most analogs (e.g., 4a, 7a) feature alkyl or cyclopropylmethyl groups at position 9, which increase hydrophobicity and may improve membrane permeability. The target’s unsubstituted position 9 could reduce steric bulk but may limit lipophilicity .

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